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Compound of Interest

4-Fluoro-2-nitro-1-
Compound Name: _
(trifluoromethoxy)benzene

Cat. No.: B182185

CAS Number: 124170-06-5

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-2-nitro-1-
(trifluoromethoxy)benzene, a fluorinated aromatic compound of interest in synthetic
chemistry. Due to its unique substitution pattern, featuring a nitro group, a fluorine atom, and a
trifluoromethoxy group, this molecule serves as a versatile building block for the synthesis of
more complex chemical entities. This document consolidates available data on its
physicochemical properties, safety and handling, and a proposed synthetic pathway. While a
detailed, peer-reviewed experimental protocol and specific spectroscopic data for this exact
compound are not readily available in the public domain, this guide furnishes a generalized
synthetic procedure based on established aromatic nitration methodologies.

Introduction

4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene is a specialized chemical intermediate. The
presence of three distinct functional groups on the benzene ring—a fluorine atom, a nitro
group, and a trifluoromethoxy group—imparts specific reactivity and electronic properties to the
molecule. The trifluoromethoxy (-OCF3) group, in particular, is of high interest in medicinal
chemistry as it can enhance metabolic stability and lipophilicity of drug candidates. The nitro
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group can be readily reduced to an amine, providing a key functional handle for further

derivatization in multi-step syntheses.

Physicochemical and Computational Data

The following tables summarize the key physical, chemical, and computed properties for 4-

Fluoro-2-nitro-1-(trifluoromethoxy)benzene.

Table 1. Chemical Identity and Physical Properties

Property Value Source(s)
CAS Number 124170-06-5 [1]
Molecular Formula C7H3FaNOs3 [1]
Molecular Weight 225.10 g/mol [1]
1-Fluoro-2-nitro-4-
IUPAC Name )
(trifluoromethoxy)benzene
2-Fluoro-5-
(trifluoromethoxy)nitrobenzene,
Synonyms )
3-Nitro-alpha,alpha,alpha,4-
tetrafluoroanisole
Physical Form Liquid
Purity >98%

Table 2: Computed Properties
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Property Value Source(s)

XLogP3 3.1

Topological Polar Surface Area  55.1 A2

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor

7
Count
Rotatable Bond Count 1
Exact Mass 225.004906 g/mol [1]

Synthesis Pathway and Experimental Protocol

The most probable synthetic route to 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene is via the
electrophilic nitration of the precursor, 4-Fluoro-1-(trifluoromethoxy)benzene. The
trifluoromethoxy group is an ortho-, para- director. Since the para position is already occupied
by the fluorine atom, the nitration is expected to occur at one of the ortho positions.

Proposed Synthesis Pathway

The diagram below illustrates the direct nitration of 4-Fluoro-1-(trifluoromethoxy)benzene.
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Caption: Proposed synthesis of the target compound via electrophilic nitration.
Generalized Experimental Protocol for Aromatic

Nitration

Disclaimer: A specific, validated experimental protocol for the synthesis of CAS 124170-06-5 is
not available in published literature. The following is a generalized procedure based on
standard aromatic nitration techniques and should be adapted and optimized under appropriate
laboratory safety protocols.[2]

Materials:
e 4-Fluoro-1-(trifluoromethoxy)benzene (Starting Material)

e Concentrated Nitric Acid (HNOs, ~70%)
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e Concentrated Sulfuric Acid (H2SOa4, 98%)

e Ice

» Deionized Water

e Sodium Bicarbonate Solution (saturated)

 Brine (saturated NaCl solution)

e Anhydrous Magnesium Sulfate (or Sodium Sulfate)

e Organic Solvent (e.g., Dichloromethane or Ethyl Acetate)

o Standard laboratory glassware and safety equipment (fume hood, personal protective
equipment)

Procedure:

» Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly and cautiously add a
stoichiometric excess of concentrated nitric acid to a measured volume of concentrated
sulfuric acid with constant stirring. Allow the mixture to cool.

o Reaction Setup: Charge a separate reaction flask, equipped with a magnetic stirrer and a
dropping funnel, with the starting material, 4-Fluoro-1-(trifluoromethoxy)benzene. Cool the
flask in an ice bath to maintain a temperature of 0-5 °C.

 Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred solution of the
starting material. The reaction temperature must be carefully controlled and maintained
between 0-10 °C throughout the addition to minimize side product formation.

e Reaction Monitoring: After the addition is complete, allow the mixture to stir at a low
temperature for a designated period (e.g., 1-3 hours). The reaction progress should be
monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas
Chromatography (GC).

o Work-up: Once the reaction is deemed complete, very carefully pour the reaction mixture
onto a large volume of crushed ice with vigorous stirring.
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o Extraction: The aqueous mixture is then transferred to a separatory funnel and extracted
multiple times with an organic solvent like dichloromethane.

» Neutralization and Washing: The combined organic extracts are washed sequentially with
deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid),
and finally with brine.

e Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent
(e.g., MgSO0a.), filtered, and the solvent is removed under reduced pressure using a rotary
evaporator to yield the crude product.

 Purification: The crude product can be purified by techniques such as column
chromatography on silica gel to afford the pure 4-Fluoro-2-nitro-1-
(trifluoromethoxy)benzene.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the synthesis and purification process
described above.
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Caption: General workflow for the synthesis and purification of the target compound.
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Spectroscopic Data

Specific, experimentally-derived spectroscopic data for 4-Fluoro-2-nitro-1-
(trifluoromethoxy)benzene (CAS 124170-06-5) is not widely available in the public domain.
However, based on its structure, the following characteristics can be predicted for its various
spectra.

Table 3: Predicted Spectroscopic Features

Spectroscopy Type Predicted Features

The aromatic region would display complex

multiplets for the three protons on the benzene

ring. The chemical shifts would be influenced by
1H NMR _ _

the strong electron-withdrawing effects of the

nitro and trifluoromethoxy groups, and coupling

would be observed with the °F nucleus.

The spectrum would show seven distinct signals
for the aromatic and trifluoromethoxy carbons.
The carbon atoms bonded to fluorine will exhibit

13C NMR characteristic large one-bond C-F coupling
constants (1JCF), and smaller multi-bond
couplings ("JCF) would be observed for other
carbons.[3][4]

Two signals would be expected: one for the
1°F NMR fluorine on the aromatic ring and a second for

the trifluoromethoxy group.

Strong absorption bands are expected for the
symmetric and asymmetric stretching of the N-O
bonds in the nitro group (typically around 1520-
1560 cm~* and 1345-1385 cm™1). Aromatic C-H,
C=C, C-F, and C-O stretching vibrations would

IR Spectroscopy

also be present.[5]

The mass spectrum would show a molecular ion

Mass Spectrometr
P Y peak (M+) at m/z = 225.0049.[1]
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Safety and Handling

Handling of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene requires adherence to standard
laboratory safety procedures for handling potentially hazardous chemicals.

Table 4: GHS Hazard Information

. . Hazard
Hazard Category GHS Pictogram Signal Word
Statement(s)
H319: Causes serious
GHSO07 (Exclamation _ eye irritation. H335:
Health Hazards Warning ]
Mark) May cause respiratory

irritation.

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P271: Use only outdoors or in a well-ventilated area.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this
compound.

Applications and Future Research

As a functionalized building block, 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene is a
valuable intermediate for the synthesis of agrochemicals and pharmaceuticals. The nitro group
can be reduced to an aniline, which can then participate in a wide range of coupling reactions
or be further functionalized. The trifluoromethoxy group is a key moiety for modulating the
pharmacokinetic properties of bioactive molecules. Further research could focus on developing
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and publishing a detailed, optimized synthesis protocol and fully characterizing the compound
to facilitate its broader use in discovery chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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